Decano-d22

Descripción general

Descripción

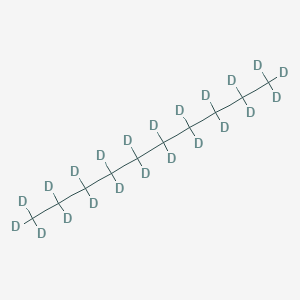

Decane-d22 is a synthetic compound that has been used in a variety of scientific research applications. It is a hydrocarbon consisting of a long chain of 22 carbon atoms and two hydrogen atoms, making it a highly versatile compound. Decane-d22 has been used in a variety of scientific research applications, such as drug development, material science, and biochemistry.

Aplicaciones Científicas De Investigación

Patrón de Calibración en Pruebas de Equipos

Decano-d22, con sus propiedades bien definidas, se utiliza a menudo como sustancia de referencia en la calibración de diversos instrumentos científicos. Su composición isotópica estable garantiza la precisión y la coherencia en las pruebas de equipos, lo que lo convierte en un estándar valioso en los laboratorios .

Espectroscopia de Resonancia Magnética Nuclear (RMN)

En la espectroscopia de resonancia magnética nuclear (RMN), this compound se utiliza para estudiar la interacción de moléculas como los alcanos con autoensamblajes de fosfolípidos. Esta aplicación es crucial para comprender la dinámica de las membranas celulares y los efectos de las moléculas hidrófobas en las membranas biológicas .

Estudios de Transición de Fase

Los investigadores emplean this compound para investigar las transiciones de fase de los lípidos, como la transición de fase lamelar fluida a hexagonal invertida. Esto es significativo en el estudio de los sistemas de administración de fármacos basados en lípidos y el desarrollo de nuevos agentes terapéuticos .

Pruebas Ambientales

This compound sirve como patrón de referencia en las pruebas ambientales, ayudando a cumplir con las regulaciones y garantizando la seguridad y el cumplimiento de los productos químicos en diversas industrias .

Optimización de Procesos Industriales

En los procesos industriales, this compound forma parte del inventario para aplicaciones como la producción de células solares y la fabricación de semiconductores. Su presencia ayuda a optimizar los procesos que requieren mediciones químicas precisas .

Investigación de Propiedades Termofísicas

El compuesto se utiliza en la evaluación crítica de las propiedades termofísicas. Los datos obtenidos de esta investigación contribuyen al desarrollo de materiales con características térmicas específicas, lo cual es esencial en la ciencia de los materiales y la ingeniería .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Decane-d22, with the molecular formula CD3(CD2)8CD3 , is a deuterated compound. It is primarily used in research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy . The primary targets of Decane-d22 are therefore the atomic nuclei in the sample being studied, which interact with the magnetic field during NMR analysis.

Mode of Action

In NMR spectroscopy, Decane-d22 interacts with its targets (atomic nuclei) by aligning the spin of its deuterium atoms with the magnetic field. When radiofrequency energy is applied, these spins are flipped. The energy absorbed during this process is detected and used to generate an NMR spectrum . This spectrum provides detailed information about the structure and properties of the sample.

Biochemical Pathways

The specific biochemical pathways affected by Decane-d22 would depend on the nature of the sample being studied. Instead, it serves as a non-reactive tracer that can be used to study the behavior of similar non-deuterated compounds in various biochemical pathways .

Result of Action

The primary result of Decane-d22’s action is the generation of an NMR spectrum. This spectrum can provide researchers with valuable information about the sample’s molecular structure and environment . For example, in a study of the interaction of decane and tetradecane with self-assemblies formed of 1-palmitoyl-2-oleoyl-sn-glycero-phosphoethanolamine (POPE), Decane-d22 was used to obtain detailed NMR data .

Action Environment

The efficacy and stability of Decane-d22 in NMR spectroscopy can be influenced by various environmental factors. These include the strength and homogeneity of the magnetic field, the temperature of the sample, and the specific settings of the NMR spectrometer . Proper storage of Decane-d22 is also crucial to maintain its stability and ensure accurate results .

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosadeuteriodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-3-5-7-9-10-8-6-4-2/h3-10H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOQZVSQGTUSAI-DNYWURFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369766 | |

| Record name | Decane-d22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16416-29-8 | |

| Record name | Decane-d22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-Decan-D22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)